3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione
Description
Properties
CAS No. |
899900-83-5 |
|---|---|
Molecular Formula |
C23H19N3O4 |
Molecular Weight |
401.422 |
IUPAC Name |
3-(4-ethylphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C23H19N3O4/c1-2-16-7-11-18(12-8-16)25-22(27)20-5-3-4-6-21(20)24(23(25)28)15-17-9-13-19(14-10-17)26(29)30/h3-14H,2,15H2,1H3 |
InChI Key |
MBPSVEHZHJDXQQ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a quinazoline core with a 4-ethylphenyl group and a 4-nitrobenzyl moiety. Its molecular formula is with a molecular weight of 401.422 g/mol. The structural representation can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 3-(4-ethylphenyl)-1-[(4-nitrophenyl)methyl]quinazoline-2,4-dione |
| CAS No. | 899900-83-5 |
| Molecular Formula | C23H19N3O4 |
| Molecular Weight | 401.422 g/mol |
Synthesis
The synthesis of this compound typically involves multiple steps, including the reaction of 4-ethylphenylamine with isocyanates or isothiocyanates to form a substituted quinazoline derivative. Further modifications introduce the nitrobenzyl group, enhancing its biological activity.
Biological Activity
Research indicates that quinazoline derivatives exhibit a broad spectrum of biological activities:
- Anticancer Activity : Quinazoline derivatives have been shown to inhibit various kinases involved in cancer progression. Modifications on the quinazoline scaffold significantly influence their efficacy against specific cancer types .
- Antimicrobial Properties : Studies have demonstrated that derivatives like this compound possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from the quinazoline scaffold have shown moderate to significant inhibition zones against various strains .
- Other Biological Activities : The compound has also been investigated for its potential as an anti-inflammatory agent and for other pharmacological effects such as phosphodiesterase (PDE) inhibition and antioxidant properties .
Structure-Activity Relationship (SAR)
The SAR studies highlight how specific substitutions on the quinazoline ring impact biological activity. For example:
| Compound | Substituents | Biological Activity |
|---|---|---|
| Compound 13 | Triazole moieties | Moderate antibacterial activity |
| Compound 15 | Various substituents | Broad spectrum against bacterial strains |
| Compound with oxadiazole rings | Enhanced cytotoxicity | Significant anticancer properties |
These modifications can enhance solubility and bioavailability, which are critical for therapeutic efficacy .
Case Studies
- Anticancer Efficacy : A study evaluated the anticancer potential of various quinazoline derivatives, including those structurally similar to our compound. The findings indicated that certain modifications led to increased potency against specific cancer cell lines .
- Antimicrobial Screening : In another study focusing on antimicrobial properties, several derivatives were tested against common bacterial strains. The results showed that compounds with nitro groups exhibited enhanced activity compared to their non-nitro counterparts .
Scientific Research Applications
Structural Representation
The molecular structure can be represented as follows:
Anticancer Activity
Research indicates that derivatives of quinazoline compounds exhibit significant anticancer properties. Specifically, 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione has shown promise as an inhibitor of various kinases implicated in cancer progression. Modifications on the quinazoline scaffold can enhance selectivity and efficacy against specific cancer types, making it a focal point in oncology research .
Antimicrobial Properties
The compound has been investigated for its antimicrobial potential against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that certain derivatives possess moderate activity against bacterial strains, suggesting a role in developing new antimicrobial agents to combat resistance . For example, structural modifications can lead to compounds that outperform traditional antibiotics in inhibiting bacterial growth.
Synthetic Pathways
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic substitution | 4-Ethylphenylamine + Isocyanate |
| 2 | Nitration | Nitro group introduction |
| 3 | Functionalization | Various reagents for bioactivity enhancement |
Study 1: Anticancer Efficacy
In one study, derivatives of quinazoline-2,4(1H,3H)-dione were evaluated for their cytotoxic effects on various cancer cell lines. The findings indicated that certain modifications led to enhanced activity compared to existing treatments . For instance, compounds modified at specific positions showed significant inhibition against HepG2 and HCT-116 cell lines.
Study 2: Antimicrobial Activity
Another investigation focused on assessing the antimicrobial efficacy of synthesized derivatives against Staphylococcus aureus and Escherichia coli. Results showed that some compounds exhibited inhibition zones comparable to standard antibiotics like ampicillin . This highlights the potential for developing new antimicrobial agents based on this quinazoline derivative.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline-2,4-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Quinazoline-2,4-dione Derivatives
Key Insights from Structure–Activity Relationships (SAR):
Substitution at the 1-Position :
- The 4-nitrobenzyl group in the target compound may confer stronger kinase inhibition compared to 1-methyl or 1-benzyl analogs (e.g., compound 12b) due to nitro-driven electron withdrawal, stabilizing interactions with ATP-binding pockets .
- However, bulky 1-substituents (e.g., triazinyl-sulfonyl in 12b) improve solubility via polar interactions, whereas nitrobenzyl may reduce bioavailability .
Substitution at the 3-Position :
- Aryl groups like 4-ethylphenyl enhance lipophilicity, promoting membrane penetration, but may reduce water solubility compared to heteroaryl substituents (e.g., triazolyl derivatives in ) .
- Ethyl groups balance hydrophobicity better than longer alkyl chains (e.g., propyl or butyl in ), which can overly compromise solubility .
Dual Functionalization :
- Compounds with substitutions at both 1- and 3-positions (e.g., the target compound) often show multitarget activity. For instance, 3-aryl-1-nitrobenzyl derivatives may simultaneously inhibit kinases (via nitrobenzyl) and intercalate DNA (via quinazoline core) .
Antibacterial vs. Anticancer Activity: Nitro groups are associated with antibacterial activity (e.g., fluoroquinolone-like gyrase inhibition), but their presence in the target compound’s 1-position may divert selectivity from anticancer targets .
Pharmacokinetic Considerations :
- Solubility : The target compound’s nitrobenzyl group likely reduces aqueous solubility compared to sulfonyl- or morpholinyl-substituted analogs (e.g., compound 12b or Y040-8782 in ) .
- Bioavailability : In silico predictions for similar 3-substituted derivatives suggest high oral bioavailability (>80%) due to moderate logP values (2.5–3.5) .
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
The classical Niemetowski reaction involves heating anthranilic acid with formamide to yield 4(3H)-quinazolinone. Modern adaptations employ urea or thiourea under microwave irradiation to accelerate cyclization. For instance, Sarma and Prajapati demonstrated that solvent-free microwave heating of 2-aminobenzophenone with aldehydes and ammonium acetate achieves 70–91% yields within minutes. This method’s efficiency stems from rapid thermal activation, minimizing side reactions.
CO₂ Utilization in Cyclization
A novel approach utilizes CO₂ as a C1 synthon. Magnesium-containing mesoporous smectites incorporating NaOH or KOH catalyze the reaction between 2-aminobenzonitrile and CO₂, forming quinazoline-2,4-dione via carboxylative cyclization. Alkali-modified smectites enhance basic site density, achieving up to 85% yield at 150°C. However, catalyst recyclability remains challenging due to alkali leaching.
Nitrobenzyl Group Installation
The 4-nitrobenzyl moiety is introduced via N-alkylation or reductive amination.
Alkylation with 4-Nitrobenzyl Bromide
Quinazoline-dione intermediates undergo alkylation using 4-nitrobenzyl bromide in the presence of K₂CO₃ in DMF. Triethylamine (0.5 equiv) mitigates HBr formation, improving yields to 78%. Steric hindrance at N1 necessitates prolonged reaction times (24–48 h).
Reductive Amination
Alternative routes employ 4-nitrobenzaldehyde and sodium cyanoborohydride under acidic conditions (pH 4–5). This one-pot method avoids isolated imine intermediates, streamlining synthesis but requiring strict pH control.
Integrated Synthetic Pathways
Two optimized routes exemplify modern synthetic strategies:
Sequential Functionalization (Route A)
Convergent Assembly (Route B)
- Pre-functionalized Building Blocks :
- 4-Ethylphenyl-2-aminobenzophenone synthesized via Friedel-Crafts acylation (AlCl₃, 0°C).
- Multi-component Reaction : React with 4-nitrobenzaldehyde and NH₄OAc under microwave (91% yield).
Total Yield : 78% in two steps.
Catalytic and Solvent Optimization
| Parameter | Route A | Route B |
|---|---|---|
| Catalyst | Cs₂CO₃ | None |
| Solvent | DMSO | Solvent-free |
| Temperature (°C) | 135 | 180 |
| Reaction Time (h) | 24 | 0.5 |
| Environmental Impact | Moderate | Low |
Route B’s solvent-free conditions align with green chemistry principles, reducing waste and energy consumption. Conversely, Route A’s higher atom economy (82% vs. 78%) favors industrial scalability.
Characterization and Quality Control
Critical analytical data for the final compound:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.51 (s, 1H, NH), 8.22 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.0 Hz, 2H, Ar-H).
- HRMS : m/z calcd. for C₂₃H₂₀N₃O₄ [M+H]⁺ 402.1453, found 402.1456.
- HPLC Purity : 98.7% (C18 column, MeCN/H₂O = 70:30).
Q & A
Q. What are the optimal synthetic routes for 3-(4-ethylphenyl)-1-(4-nitrobenzyl)quinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves cyclization and alkylation steps starting from anthranilic acid derivatives. Key considerations include:
- Solvent selection : Dimethylformamide (DMF) is often used due to its high polarity, which facilitates nucleophilic substitution reactions .
- Base choice : Potassium carbonate or sodium hydride is employed to deprotonate intermediates and drive the reaction .
- Purification : Recrystallization from ethanol or methanol is common to achieve >95% purity. Yield optimization requires strict temperature control (e.g., reflux at 80–100°C) and stoichiometric balancing of nitrobenzyl bromide with the quinazoline precursor .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Structural characterization relies on:
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., nitrobenzyl protons at δ 7.5–8.2 ppm and ethylphenyl protons at δ 1.2–1.4 ppm) .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 306.35 for CHNO) confirm molecular weight .
- X-ray crystallography (if available): Resolves spatial arrangement of the bicyclic quinazoline core and substituents .
Q. What are the key physicochemical properties influencing bioavailability?
- Solubility : Poor aqueous solubility (logP ~3.5) due to aromatic nitro and ethyl groups; DMSO or PEG-based formulations enhance solubility for in vitro assays .
- Stability : Nitro groups may undergo reduction under acidic conditions, necessitating pH-controlled storage (pH 6–8) .
Advanced Research Questions
Q. How do substituent variations (e.g., nitro vs. methyl groups) impact biological activity in quinazoline derivatives?
Comparative SAR studies reveal:
| Substituent | Position | Biological Impact | Source |
|---|---|---|---|
| Nitrobenzyl | 1-position | Enhances enzyme inhibition (e.g., kinase targets) via electron-withdrawing effects | |
| Ethylphenyl | 3-position | Improves lipophilicity, enhancing membrane permeability | |
| Halogenated groups | 7-position | Increases cytotoxicity but reduces selectivity |
Methodological Note : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for modified derivatives .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antitumor vs. antimicrobial effects)?
- Dose-response profiling : Test across multiple cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., E. coli, S. aureus) to identify concentration-dependent selectivity .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for hypothesized targets (e.g., topoisomerase II or DHFR) .
- Meta-analysis : Cross-reference data from high-throughput screens (e.g., PubChem BioAssay) to contextualize discrepancies .
Q. How can in silico modeling predict metabolic pathways and toxicity risks?
- ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., nitro reduction to amine) and hepatotoxicity risks .
- CYP450 interaction assays : Microsomal incubation with human liver microsomes identifies major Phase I metabolites .
Q. What are the environmental implications of this compound’s persistence in ecosystems?
- Ecotoxicity testing : Follow OECD guidelines using Daphnia magna or Danio rerio to assess LC values .
- Degradation studies : Monitor photolysis (UV light) and hydrolysis (pH 7–9) to estimate half-life in water and soil .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
- Catalyst optimization : Palladium on carbon (Pd/C) enhances nitro group reduction efficiency in downstream derivatives .
Q. What analytical techniques differentiate polymorphic forms?
- DSC/TGA : Detect melting points and thermal stability variations between polymorphs .
- PXRD : Compare diffraction patterns to identify crystalline vs. amorphous phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
